molecular formula C5H3BrClNO B1379013 3-Bromo-5-chloropyridin-4-OL CAS No. 70149-40-5

3-Bromo-5-chloropyridin-4-OL

Cat. No. B1379013
CAS RN: 70149-40-5
M. Wt: 208.44 g/mol
InChI Key: RLXBATAKNYQHFC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridin-4-OL is a chemical compound with the molecular formula C5H3BrClNO . It is also known by its IUPAC name, 3-bromo-5-chloro-1H-pyridin-4-one .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloropyridin-4-OL consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has bromine and chlorine substituents at the 3rd and 5th positions respectively, and a hydroxyl group at the 4th position .


Physical And Chemical Properties Analysis

3-Bromo-5-chloropyridin-4-OL is a solid compound . It has a molecular weight of 208.44 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Selective Amination Catalysis

A palladium-Xantphos complex catalyzed amination of polyhalopyridines demonstrates the high chemoselectivity and yield of amination products. A notable application involves the transformation of 5-bromo-2-chloropyridine into 5-amino-2-chloropyridine with exceptional selectivity and yield, showcasing the compound's utility in selective amination reactions (Ji, Li, & Bunnelle, 2003).

Halogen/Halogen Displacement in Heterocycles

The study by Schlosser and Cottet (2002) reveals that treating 2-chloropyridine with bromotrimethylsilane results in halogen/halogen displacement, producing 2-bromopyridine. This reaction exemplifies the compound's role in facilitating halogen exchange in pyridines and other heterocycles, contributing to the synthesis of various halogenated compounds (Schlosser & Cottet, 2002).

Migration of Halogen Atoms

Hertog and Schogt (2010) demonstrated that chlorination of 3-bromo-2,4-dihydroxypyridine leads to the migration of halogen atoms, resulting in the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This process highlights the compound's utility in studying the migration and reactivity of halogen atoms in halogenated pyridines (Hertog & Schogt, 2010).

Synthesis of Biological Active Compounds

The synthesis and characterization of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide demonstrate the compound's role in creating biologically active molecules. This compound showed good fungicidal and antiviral activities, highlighting the potential pharmaceutical applications of 3-bromo-5-chloropyridin-4-OL derivatives (Li et al., 2015).

Crystal Structure and Vibrational Spectra Analysis

Investigations into the crystal structures and vibrational spectra of halogen-derivatives of 7-azaindole, including compounds related to 3-bromo-5-chloropyridin-4-OL, provide insights into the effects of halogenation on molecular structure and interactions. Such studies are essential for understanding the physical and chemical properties of halogenated organic compounds (Morzyk-Ociepa et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

3-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBATAKNYQHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloropyridin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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